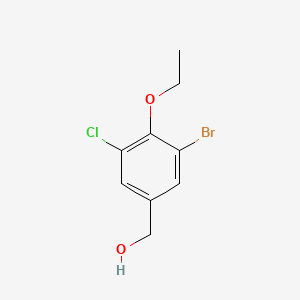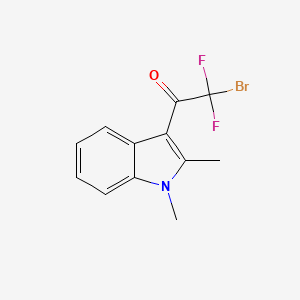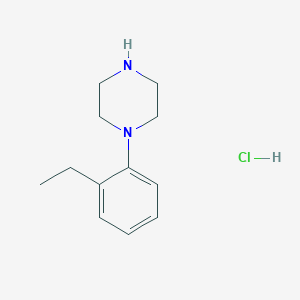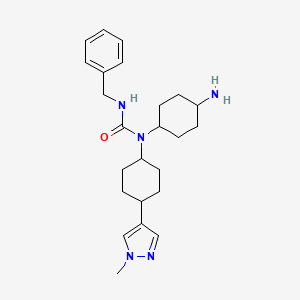
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea is a complex organic compound that features a combination of cyclohexyl, benzyl, and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea typically involves multiple steps:
Formation of Aminocyclohexyl Intermediate: Starting with cyclohexanone, the compound undergoes reductive amination to introduce the amino group.
Benzylation: The aminocyclohexyl intermediate is then reacted with benzyl chloride under basic conditions to form the benzylated product.
Pyrazole Introduction: The benzylated intermediate is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives to introduce the pyrazole group.
Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino and benzyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and pyrazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,4R)-4-Aminocyclohexyl)-3-benzylurea: Lacks the pyrazole group.
1-((1R,4R)-4-Aminocyclohexyl)-3-(1-methyl-1H-pyrazol-4-YL)urea: Lacks the benzyl group.
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-cyclohexylurea: Lacks the pyrazole group and has a different cyclohexyl substitution.
Uniqueness
The uniqueness of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both benzyl and pyrazole groups can enhance its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C24H35N5O |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
1-(4-aminocyclohexyl)-3-benzyl-1-[4-(1-methylpyrazol-4-yl)cyclohexyl]urea |
InChI |
InChI=1S/C24H35N5O/c1-28-17-20(16-27-28)19-7-11-22(12-8-19)29(23-13-9-21(25)10-14-23)24(30)26-15-18-5-3-2-4-6-18/h2-6,16-17,19,21-23H,7-15,25H2,1H3,(H,26,30) |
Clave InChI |
YWKQOFKPLYKODL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2CCC(CC2)N(C3CCC(CC3)N)C(=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


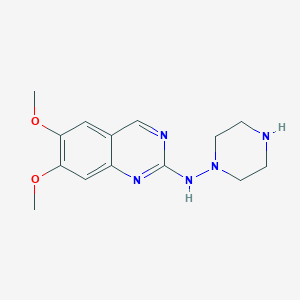
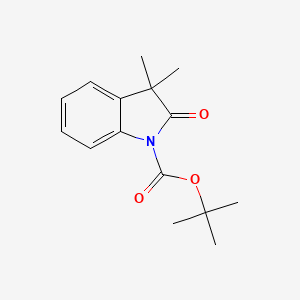
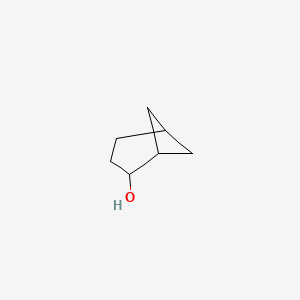
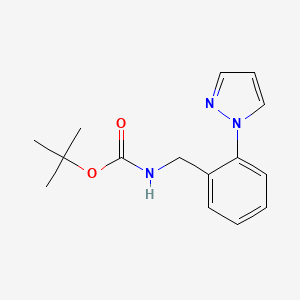
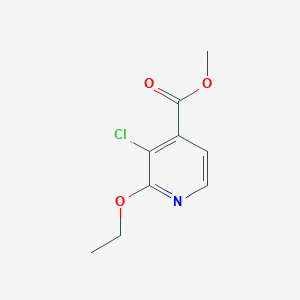
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)
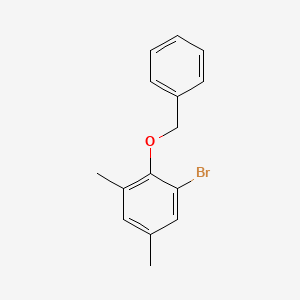
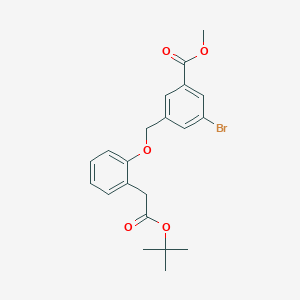
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
